6-(3,5-dimethylphenyl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methyl and dimethylphenyl groups. Pyrrolopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves several steps. One common synthetic route includes the reaction of N-(3,5-dimethylphenyl)-β-alanine with urea or potassium thiocyanate to form the pyrimidine core . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors involved in various biological pathways. For example, it could act as a kinase inhibitor, interfering with cell signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar compounds to 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE include other pyrrolopyrimidines and pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and properties. Some similar compounds include:
- Pyridazine derivatives
- Pyrazine derivatives
- Other substituted pyrimidines
The uniqueness of 6-(3,5-DIMETHYLPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O2/c1-13-5-7-16(8-6-13)20-19-18(24(4)22(27)23-20)12-25(21(19)26)17-10-14(2)9-15(3)11-17/h5-11,20H,12H2,1-4H3,(H,23,27) |
InChI Key |
RDKVQLBRCHRGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4=CC(=CC(=C4)C)C)N(C(=O)N2)C |
Origin of Product |
United States |
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